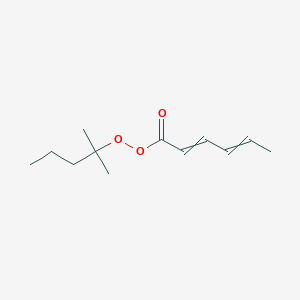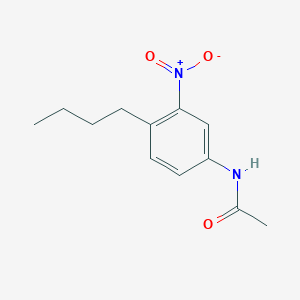
N-(4-Butyl-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Butyl-3-nitrophenyl)acetamide: is an organic compound characterized by the presence of a butyl group, a nitro group, and an acetamide moiety attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The nitration reaction is usually carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions to avoid excessive exothermic reactions . The butylation can be achieved through various methods, including the use of butyl halides in the presence of a base.
Industrial Production Methods: Industrial production of N-(4-Butyl-3-nitrophenyl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Butyl-3-nitrophenyl)acetamide can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Oxidation: The butyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, bases.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Major Products:
Reduction: N-(4-Butyl-3-aminophenyl)acetamide.
Substitution: Various substituted acetamides.
Oxidation: Carboxylic acids, aldehydes.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-Butyl-3-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of nitro and butyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s derivatives may have potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Research is ongoing to explore its efficacy in various medical conditions.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(4-Butyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
N-(4-Nitrophenyl)acetamide: Lacks the butyl group, making it less lipophilic.
N-(3-Nitrophenyl)acetamide: The nitro group is positioned differently, affecting its reactivity and biological activity.
N-(4-Methoxy-3-nitrophenyl)acetamide: Contains a methoxy group instead of a butyl group, altering its chemical properties.
Uniqueness: N-(4-Butyl-3-nitrophenyl)acetamide is unique due to the presence of both a butyl and a nitro group, which confer distinct chemical and biological properties. The butyl group enhances its lipophilicity, while the nitro group provides a site for reduction and further chemical modification.
Eigenschaften
CAS-Nummer |
61644-33-5 |
|---|---|
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
N-(4-butyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-3-4-5-10-6-7-11(13-9(2)15)8-12(10)14(16)17/h6-8H,3-5H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
JWLDNOCBCXDMRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)
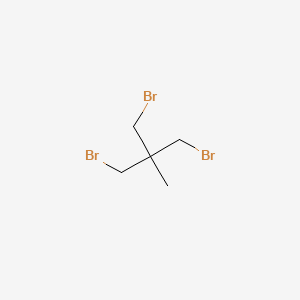

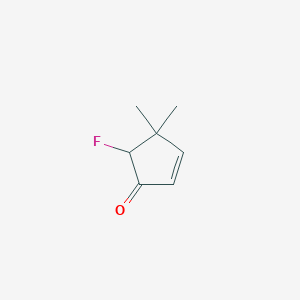
![{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane](/img/structure/B14594607.png)
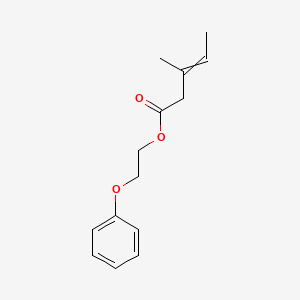
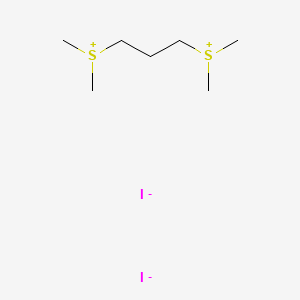
![2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14594637.png)
![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
